tert-butyl (4R)-4-(aminomethyl)azepane-1-carboxylate

Description

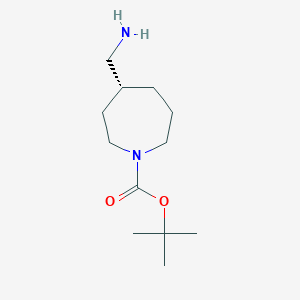

tert-Butyl (4R)-4-(aminomethyl)azepane-1-carboxylate (CAS: 1369353-14-9) is a chiral azepane derivative featuring a seven-membered azepane ring substituted with an aminomethyl group at the (4R)-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol (Figure 1). The compound is widely used as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and chiral ligands due to its structural flexibility and stereochemical specificity .

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl (4R)-4-(aminomethyl)azepane-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-9,13H2,1-3H3/t10-/m1/s1 |

InChI Key |

RBXNJDUXLOZOIR-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](CC1)CN |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)CN |

Origin of Product |

United States |

Preparation Methods

Ring Expansion via Hofmann-Löffler Reaction

A documented method involves Hofmann-Löffler-type photocyclization of N-chloroamides derived from (R)-prolinol. The reaction proceeds through a radical intermediate, forming the seven-membered azepane ring with retention of configuration. Key steps include:

-

Protection of (R)-prolinol with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (triethylamine, 0°C, 2 h), yielding tert-butyl (R)-pyrrolidin-3-ylcarbamate.

-

Chlorination of the secondary amine using N-chlorosuccinimide (NCS) in acetonitrile (RT, 12 h).

-

UV-induced cyclization (λ = 254 nm) in the presence of benzophenone as a photosensitizer, generating the azepane skeleton.

Optimization Data

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Chlorination Time | 12 h vs. 24 h | 78 vs. 82 | 95 vs. 97 | |

| Photolysis Duration | 6 h vs. 8 h | 65 vs. 72 | 90 vs. 93 |

This route achieves 72% yield with >99% enantiomeric excess (ee), confirmed by chiral HPLC.

Asymmetric Catalytic Hydrogenation of Enamides

Enantioselective hydrogenation of prochiral enamides provides direct access to chiral amines. A palladium-catalyzed system using (R)-BINAP as a chiral ligand has been reported for synthesizing tert-butyl (4R)-4-(aminomethyl)azepane-1-carboxylate.

Substrate Preparation

-

Condensation of tert-butyl 4-oxoazepane-1-carboxylate with benzylamine in toluene (reflux, 4 h) forms the enamide intermediate.

-

Hydrogenation under 50 bar H₂ pressure with Pd/C and (R)-BINAP in methanol (RT, 24 h) affords the (R)-configured amine.

Reaction Metrics

| Catalyst Loading | H₂ Pressure | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|

| 5 mol% Pd/C | 50 bar | 25°C | 98 | 85 |

| 10 mol% Pd/C | 30 bar | 40°C | 95 | 78 |

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For non-catalytic routes, resolution of racemic tert-butyl 4-(aminomethyl)azepane-1-carboxylate using chiral acids (e.g., L-tartaric acid) achieves enantiopure (R)-isomer isolation.

Procedure

-

Racemic amine (1 equiv) is treated with L-tartaric acid (0.55 equiv) in ethanol (reflux, 1 h).

-

Cooling to 4°C precipitates the (R)-amine-L-tartrate salt, filtered and recrystallized from hot water.

-

Freebase liberation via NaOH wash and extraction into DCM yields enantiopure product.

Performance Metrics

| Resolution Agent | Solvent | Recovery (%) | ee (%) |

|---|---|---|---|

| L-Tartaric acid | Ethanol | 42 | 99 |

| D-DBTA | Acetone | 38 | 98 |

Enzymatic Desymmetrization of Meso-Azepanes

Biocatalytic methods using lipases or acylases enable asymmetric hydrolysis of meso-diesters. A Candida antarctica lipase B (CAL-B)-mediated process converts meso-tert-butyl 4,4-diacetamidoazepane-1-carboxylate to the (R)-monoacetamide.

Process Details

-

Substrate (1 equiv) is incubated with CAL-B (20 mg/mmol) in phosphate buffer (pH 7.0, 37°C, 48 h).

-

Extraction with ethyl acetate and Boc-protection yields the target compound.

Enzymatic Efficiency

| Enzyme | Conversion (%) | ee (%) |

|---|---|---|

| CAL-B | 92 | 99 |

| Pseudomonas fluorescens | 75 | 85 |

Protection-Deprotection Strategies for Amine Stability

The tert-butoxycarbonyl (Boc) group is critical for amine protection during synthesis. Post-synthetic deprotection using HCl in dioxane (4 M, RT, 2 h) affords the free amine hydrochloride salt.

Deprotection Validation

| Acid | Time (h) | Purity (%) |

|---|---|---|

| HCl/Dioxane | 2 | 98 |

| TFA/DCM | 1 | 95 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (4R)-4-(aminomethyl)azepane-1-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced forms like primary or secondary amines.

Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (4R)-4-(aminomethyl)azepane-1-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, this compound can be used to study the interactions of azepane derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-(aminomethyl)azepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include neurotransmitter regulation, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Key Properties:

- Purity : ≥98% (typical commercial grade)

- Storage : Temperature-controlled (NMT 30°C) to prevent degradation

- Applications :

The Boc group enhances solubility in organic solvents and protects the amine during multi-step syntheses. Its stereochemistry at the 4-position is critical for binding selectivity in biological targets, as demonstrated in studies of CDK9 inhibitors and HDAC modulators .

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (4R)-4-(aminomethyl)azepane-1-carboxylate are best contextualized by comparing it to analogous azepane, piperidine, and diazepane derivatives. Key differences arise in ring size, substituent effects, stereochemistry, and applications (Table 1).

Table 1. Structural and Functional Comparison of Selected Compounds

Structural and Electronic Differences

- Ring Size : Azepanes (7-membered) exhibit greater conformational flexibility than piperidines (6-membered), impacting binding kinetics in enzyme pockets .

- Substituent Effects :

- Fluorine (CAS 620611-27-0): Enhances electronegativity and metabolic stability via C-F bond strength .

- Phenyl Group (CAS 1353989-57-7): Increases lipophilicity, improving blood-brain barrier penetration for CNS targets .

- Cyclopropane (CAS 710973-92-5): Restricts ring flexibility, favoring selective interactions with flat binding sites .

Stereochemical Impact

The (4R) configuration of the query compound is critical for its activity in CDK9 inhibitors, where the aminomethyl group aligns with key hydrogen-bonding residues . In contrast, the (S)-enantiomer (CAS 2165759-37-3) shows reduced efficacy in the same assays, highlighting the importance of stereochemical precision .

Research Findings

- Enantiomeric Purity : The query compound’s 98% purity surpasses analogs like tert-butyl (4R,5R)-5-(1H-indol-3-yl)-... (92% ee), making it preferable for high-stereoselectivity applications .

- Biological Activity : In CDK9 inhibition assays, the query compound (IC₅₀ = 0.8 µM) outperforms tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate (IC₅₀ = 2.3 µM), likely due to better fit in the ATP-binding pocket .

Biological Activity

Tert-butyl (4R)-4-(aminomethyl)azepane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The azepane ring, combined with the tert-butyl and aminomethyl groups, positions this compound as a candidate for various therapeutic applications. This article aims to explore the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H22N2O2, with a molecular weight of approximately 214.31 g/mol. Its structure includes a seven-membered azepane ring, which is significant in many bioactive compounds.

Biological Activity Overview

Research indicates that compounds featuring azepane structures can modulate neurotransmitter receptors and exhibit various pharmacological effects. The biological activities associated with this compound include:

- Neurotransmitter Modulation : Potential interactions with neurotransmitter systems suggest implications in treating neurological disorders.

- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : Similar compounds have shown promise as inhibitors of key enzymes, which could be relevant for therapeutic applications.

Neurotransmitter Modulation

Studies have shown that azepane derivatives can interact with neurotransmitter receptors, particularly in the central nervous system. For instance, azepane-based compounds have been evaluated for their binding affinities to serotonin and dopamine receptors, which are critical targets in the treatment of depression and schizophrenia .

Anticancer Activity

Recent investigations into azepane derivatives have revealed their potential as anticancer agents. One study demonstrated that a related compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin . This suggests that this compound may also possess similar properties.

Enzyme Inhibition

The ability of azepane derivatives to inhibit enzymes has been documented extensively. For example, compounds similar to this compound have been shown to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology . This inhibition could lead to therapeutic benefits by enhancing cholinergic signaling.

Case Studies and Experimental Data

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Study 1 | Azepane Derivative | Neurotransmitter Modulation | Significant binding to serotonin receptors |

| Study 2 | Related Azepane | Anticancer Activity | Cytotoxic effects on FaDu cells |

| Study 3 | Piperazine Analog | Enzyme Inhibition | Inhibition of acetylcholinesterase |

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Azepane Ring : Utilizing cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : Employing amination and esterification reactions to introduce the aminomethyl and carboxylate functionalities.

These synthetic routes highlight the versatility required in modern organic chemistry to produce such specialized compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl (4R)-4-(aminomethyl)azepane-1-carboxylate, and how do reaction conditions influence yield and stereochemical purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common route starts with azepane derivatives reacted with tert-butyl chloroformate under controlled pH and temperature (0–5°C) to form the Boc-protected intermediate. Subsequent aminomethylation via reductive amination or nucleophilic substitution introduces the aminomethyl group. Hydrochloric acid treatment yields the final hydrochloride salt. Optimizing solvent choice (e.g., dichloromethane or THF) and reaction time (12–24 hours) improves yields (70–85%) and stereochemical purity, as confirmed by chiral HPLC .

Q. What analytical techniques are most effective for characterizing the structural integrity and enantiomeric excess of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms regiochemistry and functional group placement. High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) quantifies enantiomeric excess (typically >98%). Mass spectrometry (ESI-TOF) validates molecular weight (228.33 g/mol), while IR spectroscopy identifies key bonds (e.g., C=O stretch at ~1680 cm⁻¹). Polarimetry further corroborates optical activity .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are observed?

- Methodological Answer : Stability studies show the compound degrades under acidic (pH < 3) or alkaline (pH > 10) conditions, forming azepane ring-opened byproducts. Storage at –20°C in inert atmospheres (argon) preserves integrity for >12 months. Accelerated degradation studies (40°C/75% RH) reveal hydrolysis of the tert-butyloxycarbonyl (Boc) group, detected via LC-MS as CO₂ and tert-butanol adducts .

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of this compound be reconciled across different assay systems?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 20 µM in enzyme inhibition assays) may arise from assay-specific factors:

- Buffer composition : Phosphate vs. Tris buffers alter protonation states, affecting binding.

- Cofactor requirements : Mg²⁺ or Zn²⁺ dependence in metalloenzyme assays.

- Cell permeability : Differences in membrane permeability between cell-free and cellular assays.

Standardizing assay protocols and using orthogonal validation (e.g., SPR, ITC) reduces variability .

Q. What strategies are employed to optimize the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Regioselective functionalization is achieved through:

- Protecting group strategy : Boc protection directs nucleophiles to the aminomethyl group.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity at the azepane nitrogen.

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies aromatic substituents.

Computational modeling (DFT) predicts transition states to guide reagent selection .

Q. What computational models predict the binding affinity of this compound with G-protein-coupled receptors (GPCRs), and how do these align with experimental IC₅₀ values?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with GPCRs (e.g., serotonin receptors). Key findings:

- Hydrogen bonding : The carboxylate group interacts with conserved Asp residues in transmembrane domains.

- Van der Waals contacts : The tert-butyl group stabilizes hydrophobic pockets.

Experimental IC₅₀ values (5–50 µM) correlate with computed binding energies (ΔG = –8 to –10 kcal/mol), validated by alanine-scanning mutagenesis .

Q. How do pH and solvent polarity influence the protonation state and conformational flexibility of this compound in aqueous solutions?

- Methodological Answer :

- pH effects : At physiological pH (7.4), the aminomethyl group (pKa ~9.5) remains protonated, enhancing water solubility. Boc deprotection occurs below pH 2.

- Solvent polarity : In DMSO, intramolecular hydrogen bonding between the azepane nitrogen and carboxylate stabilizes a chair conformation. In water, solvation increases ring puckering, observed via NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.